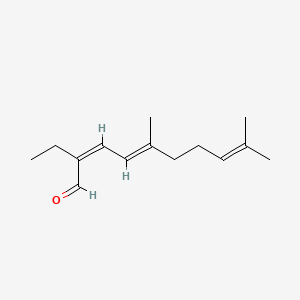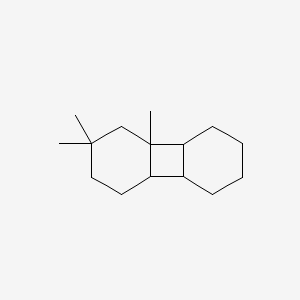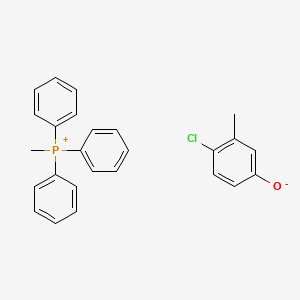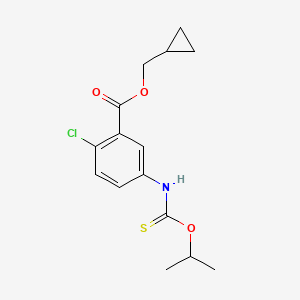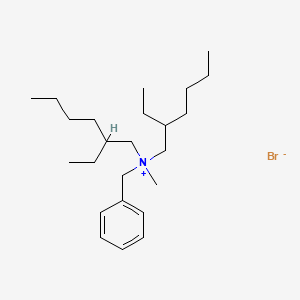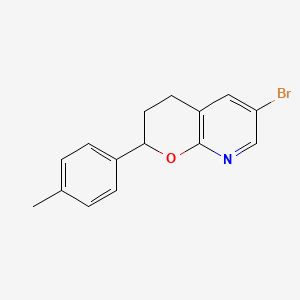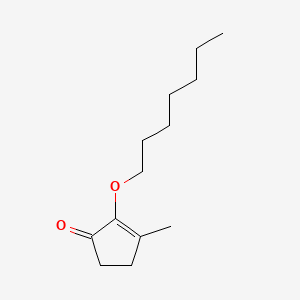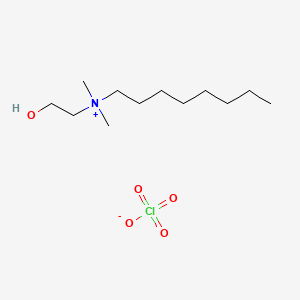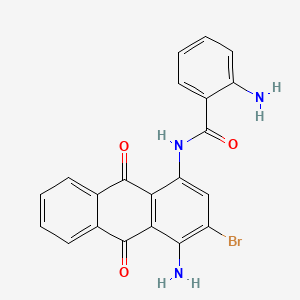
Trioctacosyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trioctacosyl phosphate is a chemical compound with the molecular formula C84H171O4P. It is a type of organic phosphate ester, specifically a triester of phosphoric acid with octacosanol. This compound is known for its long carbon chain, which makes it hydrophobic and useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trioctacosyl phosphate can be synthesized through the esterification of phosphoric acid with octacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous process where octacosanol and phosphoric acid are fed into a reactor. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Trioctacosyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce octacosanol and phosphoric acid.
Oxidation: The long carbon chain of this compound can be oxidized to produce various oxidation products, depending on the conditions used.
Substitution: The phosphate group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols, amines, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Octacosanol and phosphoric acid.
Oxidation: Various oxidation products depending on the extent of oxidation.
Substitution: Different phosphate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trioctacosyl phosphate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its potential role in biological membranes and as a model compound for studying lipid-phosphate interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form micelles.
Industry: Used as an additive in lubricants, cosmetics, and coatings to improve their properties.
Mecanismo De Acción
The mechanism of action of trioctacosyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and function. It can also act as a surfactant, reducing surface tension and stabilizing emulsions.
Comparación Con Compuestos Similares
Similar Compounds
Trioctyl phosphate: Similar in structure but with shorter carbon chains.
Triphenyl phosphate: An aromatic phosphate ester with different chemical properties.
Tris(2-ethylhexyl) phosphate: Another long-chain phosphate ester with different applications.
Uniqueness
Trioctacosyl phosphate is unique due to its exceptionally long carbon chain, which imparts distinct hydrophobic properties and makes it suitable for specific industrial and research applications that require such characteristics.
Propiedades
Número CAS |
64131-18-6 |
|---|---|
Fórmula molecular |
C84H171O4P |
Peso molecular |
1276.2 g/mol |
Nombre IUPAC |
trioctacosyl phosphate |
InChI |
InChI=1S/C84H171O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-82-86-89(85,87-83-80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)88-84-81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-84H2,1-3H3 |
Clave InChI |
VDEOPZOANXELLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)

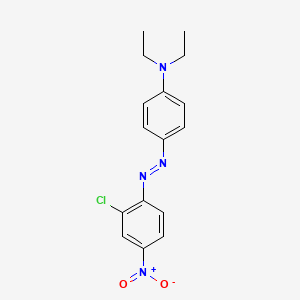
![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
